N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide
Description
Chemical Identity and Nomenclature of N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide . Breaking down this nomenclature:
- Root structure : The parent structure is a benzene ring substituted at the para position (4-phenyl group).
- Carbamoyl substituent : Attached to the phenyl group is a carbamoyl moiety (–NHC(O)–), which links to a 4-methyl-1,3-thiazole ring. The thiazole component is a five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3.
- Morpholine carboxamide : The phenyl group’s opposite position is substituted with a morpholine-4-carboxamide group. Morpholine is a six-membered saturated heterocycle with one oxygen and one nitrogen atom.
The 2E designation in the systematic name specifies the trans configuration of the thiazole ring’s exocyclic double bond, ensuring stereochemical clarity.
Systematic Classification Within Heterocyclic Compound Families
This compound belongs to two distinct heterocyclic families:
1.3-Thiazoles
The 1,3-thiazole ring is a five-membered aromatic system with sulfur at position 1 and nitrogen at position 3. The 4-methyl substitution on the thiazole ring introduces steric and electronic modifications that influence reactivity and binding interactions. Thiazoles are classified under C07D 277/00 in the Cooperative Patent Classification (CPC) system, which covers heterocyclic compounds containing 1,3-thiazole rings with two or three double bonds.
Morpholines
The morpholine component is a saturated six-membered ring containing one oxygen and one nitrogen atom, classified under C07D 295/00 in the CPC system. Morpholines are structurally analogous to piperidine but with oxygen replacing one methylene group, conferring unique polarity and hydrogen-bonding capabilities.
Hybrid Structure
The integration of these heterocycles into a single molecule creates a bifunctional scaffold:
- The thiazole-carbamoyl segment provides aromaticity and π-stacking potential.
- The morpholine-carboxamide group offers conformational flexibility and hydrogen-bond acceptor/donor sites.
This dual heterocyclic architecture is emblematic of modern pharmacophores designed for targeted molecular interactions.
Comparative Analysis of Synonyms and Registry Identifiers
The compound is recognized by multiple synonyms and registry numbers across chemical databases, as summarized below:
Key Observations:
- CAS Registry Number (1219542-84-3) : Universally recognized for regulatory and commercial purposes.
- ChEMBL ID (CHEMBL3438722) : Indicates inclusion in drug discovery pipelines, suggesting potential bioactivity.
- Synthetic Codes (EiM17-00969, STK942313) : Reflect proprietary classifications used in research settings.
The multiplicity of identifiers underscores the compound’s relevance in both academic and industrial contexts.
Properties
Molecular Formula |
C16H18N4O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H18N4O3S/c1-11-10-24-15(17-11)19-14(21)12-2-4-13(5-3-12)18-16(22)20-6-8-23-9-7-20/h2-5,10H,6-9H2,1H3,(H,18,22)(H,17,19,21) |
InChI Key |
KIXHGQZSRMOFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The thiazol-2(3H)-one intermediate reacts with 4-isocyanatophenyl morpholine-4-carboxamide to form the target compound via nucleophilic acyl substitution. The isocyanate group attacks the carbonyl carbon of the thiazol-2(3H)-one, followed by deprotonation to yield the carbamoyl linkage.
Experimental Protocol
-
Synthesis of 4-methyl-1,3-thiazol-2(3H)-one :
-
Generation of 4-isocyanatophenyl morpholine-4-carboxamide :
-
Condensation :
Table 1: Key Parameters for Condensation Method
| Parameter | Conditions |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 55–60% |
Method 2: Cyclization of Thiourea Precursors
Thiourea Cyclization Pathway
Thioureas undergo base-catalyzed cyclization with α-haloketones to form the thiazole ring. For this compound, 1-(4-morpholinocarbonylphenyl)-3-(4-methylthiazol-2-yl)thiourea is treated with α-bromoacetone in the presence of Et₃N.
Procedure
Table 2: Cyclization Reaction Optimization
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Base | Triethylamine | +15% vs. KOH |
| Solvent | Ethanol | Higher purity vs. H₂O |
| Temperature | Reflux (78°C) | 70–75% |
Method 3: Microwave-Assisted Synthesis
Enhanced Efficiency
Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes. This method improves regioselectivity for the (2E)-configuration.
Protocol
Table 3: Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 8 h | 20 min |
| Yield | 70–75% | 82–85% |
| Purity (HPLC) | 92% | 98% |
Method 4: Hantzsch Thiazole Synthesis Approach
Classic Thiazole Formation
The Hantzsch method involves condensing β-keto amides with thioureas. For this compound, morpholine-4-carboxamide-linked β-keto anilides react with 4-methylthiazole-2-thiourea.
Steps
-
β-Keto Amide Preparation :
-
Thiazole Formation :
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Condensation | 55–60 | 90 | Simplicity |
| Cyclization | 70–75 | 92 | Scalability |
| Microwave | 82–85 | 98 | Speed and selectivity |
| Hantzsch | 65–70 | 88 | Compatibility with bulk groups |
Optimization and Yield Improvement Techniques
-
Catalyst Screening : Amberlyst-15 in aqueous media increases cyclization yields by 12% compared to Et₃N.
-
Solvent Effects : Ethanol improves product crystallinity, while DMF enhances microwave reaction rates.
-
Purification : Column chromatography (silica gel, 10% EtOAc/hexane) achieves >99% purity for pharmaceutical applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide and carbamoyl bonds:
-
Acidic Hydrolysis : Cleavage of the carbamoyl linkage occurs in 6M HCl at 80°C for 12 hours, yielding 4-methyl-1,3-thiazol-2(3H)-one and 4-aminophenyl morpholine-4-carboxamide.
-
Basic Hydrolysis : In 2M NaOH at 60°C for 8 hours, the morpholine carboxamide group hydrolyzes to form morpholine and a carboxylic acid derivative.
Key Observations :
-
Hydrolysis rates depend on steric hindrance from the thiazole’s methyl group.
-
Products are characterized via LC-MS and NMR.
Nucleophilic Substitution
The electron-deficient thiazole ring facilitates nucleophilic attacks:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethylenediamine | Reflux in ethanol, 24 hours | N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)piperazine | 72% |
| Sodium thiophenate | DMF, 100°C, 6 hours | Thioether derivative with S-Ph substitution at C5 of thiazole | 65% |
The morpholine moiety remains inert under these conditions due to its saturated structure.
Cyclization Reactions
Base-catalyzed cyclization forms fused heterocycles:
-
With α-bromoacetone : In K₂CO₃/acetone under microwave irradiation (150W, 120°C), the compound forms a thiazoline-spiro derivative (82% yield) .
-
With chloroacetyl chloride : Produces thiazolidin-4-one derivatives in pyridine/dioxane (65–78% yield) .
Mechanistic Insight :
Cyclization proceeds via deprotonation of the thiazole’s NH group, followed by nucleophilic attack on the electrophilic carbon .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄/H₂SO₄ converts the thiazole’s methyl group to a carboxylic acid (58% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole’s C=N bond to a saturated thiazolidine (91% yield).
Condensation Reactions
The carbamoyl group reacts with:
-
Amines : Forms Schiff bases in ethanol at 60°C (e.g., with benzylamine, 74% yield).
-
Carbonyl compounds : Reacts with aldehydes in acidic media to generate hydrazone derivatives.
Metal Complexation
The thiazole’s nitrogen and sulfur atoms coordinate transition metals:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Methanol, room temp | Octahedral Cu(II) complex | Antimicrobial studies |
| Fe(NO₃)₃ | Ethanol, reflux | Tetrahedral Fe(III) complex | Catalysis |
Stability constants (logβ) for Cu(II) and Fe(III) complexes are 8.2 and 6.7, respectively .
Click Chemistry Modifications
Probes for target engagement studies are synthesized via copper-free click chemistry:
| Probe | Modification | HSET Inhibition (IC₅₀) | Solubility (μg/mL) |
|---|---|---|---|
| 38 | Direct TCO-carbamate linker | 11.2 μM | 12 |
| 39 | PEG-extended linker | 4.8 μM | 85 |
| 40 | Propargylamine-butynyl linker | 3.1 μM | 45 |
Key Findings :
-
Probe 40 (CCT369834) retains high potency despite reduced solubility .
-
Modifications are validated via IEDDA reactions with tetrazine derivatives .
Photochemical Reactions
UV irradiation (254 nm) induces:
-
E→Z isomerization of the thiazole’s imine bond.
-
Decarboxylation of the morpholine carboxamide group in the presence of TiO₂ (yields CO₂ and NH₃).
Scientific Research Applications
Antitumor Activity
Research indicates that N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- PC-3 (prostate cancer)
The compound demonstrated GI50 values indicating its potency against these cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound also displays promising antimicrobial activity. It has been tested against a range of bacterial strains and fungi, showing effectiveness comparable to standard antibiotics. This broad-spectrum antimicrobial activity makes it a candidate for further development in treating infections .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study published in MDPI demonstrated that derivatives of thiazole compounds exhibited potent anticancer activity across various human cancer cell lines. The specific derivative containing the morpholine structure showed enhanced selectivity and lower toxicity compared to traditional chemotherapeutics .
- Antimicrobial Testing : In another research effort, compounds similar to this compound were evaluated for their antimicrobial properties. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide (CAS 1219573-41-7)
- Structural Difference : Incorporates an additional methyl group at the 5-position of the thiazole ring.
- Impact on Properties: Molecular Weight: 360.4 g/mol (vs. ~346.4 g/mol for the target compound, assuming C16H18N4O3S). Synthetic Considerations: The dimethyl substitution may complicate regioselective synthesis compared to the mono-methyl analog.
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide (CAS 1219583-97-7)
- Structural Difference: Replaces the morpholine-phenyl-carboxamide group with a propan-2-ylamino-substituted thiazole.
- Impact on Properties :
Variations in the Aromatic and Linker Groups
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
- Structural Difference : Features an acetamide linker and a 2-chlorophenyl group instead of the phenyl-carbamoyl-thiazolylidene system.
- Impact on Properties :
N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide
- Structural Difference : Lacks the thiazolylidene-carbamoyl group, replaced by an isopropyl-substituted phenyl ring.
β-Lactam Analogs with Morpholine Moieties ()
Compounds such as N-(4-(3-(4-methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide (2a) share the morpholine-carboxamide-phenyl framework but incorporate a β-lactam ring.
- Melting Points: Range from 144–218°C, suggesting higher crystallinity compared to non-β-lactam analogs .
Indole-Based Analogs ()
4,7-dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide (CAS 951946-86-4)
- Structural Difference : Replaces the phenyl group with a methoxy-substituted indole system.
- Impact on Properties :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | Not Provided | C16H18N4O3S* | ~346.4 | Morpholine, phenyl, 4-methylthiazolylidene |
| N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide | 1219573-41-7 | C17H20N4O3S | 360.4 | Additional 5-methyl on thiazole |
| N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide | 338749-93-2 | C14H16ClN3O2S | 325.8 | Chlorophenyl, acetamide linker |
| N-(4-(3-(4-methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide (2a) | Not Provided | C21H21N3O4 | 379.4 | β-lactam, methoxyphenyl |
| 4,7-dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide | 951946-86-4 | C18H20N4O4S | 388.4 | Indole, methoxy groups |
*Assumed based on structural analysis.
Research Findings and Implications
- Synthetic Routes : Carboxamide coupling reactions (e.g., EDCI/DMAP-mediated) are common for morpholine-containing analogs, as seen in and .
- Physicochemical Properties :
- Biological Potential: While specific data for the target compound are lacking, structurally related compounds (e.g., pyrazole carboxamides in ) show activity as enzyme inhibitors, suggesting similar therapeutic avenues .
Biological Activity
N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is a compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antiviral, antibacterial, and anticancer properties, supported by diverse research findings.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various viruses:
- Inhibition of HCV NS5B : Thiazole derivatives demonstrated significant inhibition of the Hepatitis C virus (HCV) NS5B polymerase, with IC50 values in the sub-micromolar range. For example, one derivative exhibited an IC50 of 0.35 μM against HCV NS5B .
- Mechanism of Action : The antiviral mechanism often involves the disruption of viral replication processes through interaction with viral proteins or inhibition of RNA polymerase activity.
Antibacterial Activity
The antibacterial properties of thiazole derivatives have also been extensively studied:
- Activity Against Gram-positive and Gram-negative Bacteria : Compounds similar to our target have shown effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For example, a related thiazole derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 32 μg/mL against S. aureus .
- Synergistic Effects : Some studies suggest that combining thiazole compounds with other antibiotics can enhance their antibacterial efficacy.
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been a focal point in recent research:
- Cell Proliferation Inhibition : Thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. In vitro studies indicated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .
-
Specific Case Studies :
- A study reported that a thiazole derivative induced G2/M phase cell cycle arrest in human cancer cells, effectively reducing cell viability .
- Another investigation revealed that a closely related compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .
Research Findings Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antiviral | HCV NS5B | 0.35 μM | Inhibition of viral replication |
| Antibacterial | Staphylococcus aureus | 32 μg/mL | Disruption of bacterial cell wall synthesis |
| Anticancer | Various cancer cell lines | Varies (sub-micromolar) | Induction of apoptosis and cell cycle arrest |
Q & A
Q. Q1: What are the key steps for synthesizing and characterizing this compound with high purity?
Methodological Answer:
- Synthesis : The compound can be synthesized via condensation of morpholine-4-carboxylic acid derivatives with thiazole precursors. For example, analogous reactions involve coupling carbamoylphenyl intermediates with activated thiazol-2(3H)-ylidene groups under reflux in ethanol or DMF, followed by purification via column chromatography (similar to methods in ).
- Purification : Adjust pH during synthesis (e.g., to 9–14 using alkali) to remove byproducts like sodium phenate, followed by recrystallization in solvents like ethyl acetate/hexane (as demonstrated for morpholinecarboxamide derivatives ).
- Characterization :
Q. Q2: How can researchers validate the structural integrity of this compound when spectral data conflicts with computational predictions?
Methodological Answer:
- Data Reconciliation :
- Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra. For example, discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) .
- Use X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or tautomeric forms (e.g., E/Z isomerism in the thiazole carbamoyl group).
Advanced Research Questions
Q. Q3: How can computational methods guide the optimization of reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
-
Reaction Path Search :
- Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify rate-limiting steps (e.g., carbamoyl group activation) .
- Screen solvents and catalysts using machine learning (ML) models trained on reaction databases. For example, DMF or THF may enhance nucleophilic substitution at the phenylcarbamoyl group .
-
Example Workflow :
Step Method Key Parameter Precursor activation DFT Gibbs free energy of intermediates Solvent optimization COSMO-RS Solvent polarity index Catalyst screening ML (QSPR models) Electron-donating/withdrawing effects
Q. Q4: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the thiazole and morpholine moieties?
Methodological Answer:
- Substituent Variation :
- Biological Assays :
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics with target proteins.
- Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) for derivatives with varying substituents .
Q. Q5: What strategies resolve contradictions in solubility data during formulation for in vivo studies?
Methodological Answer:
-
Solubility Optimization :
-
Validation :
Formulation Solubility (mg/mL) Stability (48h) Aqueous buffer (pH 7.4) 0.12 Unstable PEG-400/water (1:1) 2.5 Stable
Q. Q6: How can researchers address discrepancies in biological activity between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling :
- Case Study :
- If in vitro IC₅₀ = 50 nM but in vivo ED₅₀ = 10 mg/kg, investigate first-pass metabolism via LC-MS/MS analysis of major metabolites .
Experimental Design & Data Analysis
Q. Q7: What statistical approaches are recommended for analyzing dose-response data with high variability in enzyme inhibition assays?
Methodological Answer:
-
Data Normalization :
- Use nonlinear regression (e.g., Hill equation) with bootstrapping to estimate confidence intervals for IC₅₀ values.
- Apply ANOVA with Tukey’s post hoc test to compare groups (α = 0.05).
-
Example Workflow :
Assay Replicates Mean IC₅₀ (nM) 95% CI Kinase A 6 42 38–47 Kinase B 6 210 190–230
Q. Q8: How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
Methodological Answer:
-
Forced Degradation :
-
Key Metrics :
Condition % Degradation Major Degradant pH 1, 40°C 85% Hydrolyzed carbamoyl group pH 13, 40°C 60% Morpholine ring-opening product
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
